molecular formula C9H9FO3 B151166 2-Fluoro-6-methoxyphenylacetic acid CAS No. 500912-19-6

2-Fluoro-6-methoxyphenylacetic acid

Cat. No.: B151166
CAS No.: 500912-19-6
M. Wt: 184.16 g/mol
InChI Key: SXCFMVORODAUBP-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 6-position. This compound is used in various fields, including pharmaceuticals, agrochemicals, and fragrances .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methoxyphenylacetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-methoxybenzyl bromide with potassium cyanide, followed by hydrolysis to yield the desired product . Another method involves the use of Suzuki-Miyaura coupling, where 2-fluoro-6-methoxyphenylboronic acid is coupled with bromoacetic acid under palladium catalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyphenylacetic acid
  • 2-Fluoro-3-methoxyphenylacetic acid
  • 2-Fluoro-5-methoxyphenylacetic acid

Uniqueness

2-Fluoro-6-methoxyphenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCFMVORODAUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381388
Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-19-6
Record name 2-Fluoro-6-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500912-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-FLUORO-6-METHOXYPHENYLACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-methoxyphenylacetic acid
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